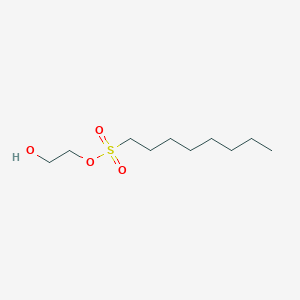
2-Hydroxyethyl octane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl octane-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to an octane chain with a hydroxyethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonyl chloride with ethylene glycol. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:
[ \text{Octane-1-sulfonyl chloride} + \text{Ethylene glycol} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethylene glycol to a solution of octane-1-sulfonyl chloride under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl octane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: The major product is 2-oxoethyl octane-1-sulfonate.
Substitution: Depending on the nucleophile, products can include sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl octane-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-hydroxyethyl sulfonate: Similar in structure but with a shorter carbon chain.
Sodium dodecyl sulfate: Another surfactant with a longer carbon chain and sulfate group instead of sulfonate.
Uniqueness
2-Hydroxyethyl octane-1-sulfonate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring moderate surfactant strength. Its structure allows for versatility in both industrial and scientific applications, distinguishing it from other surfactants with either shorter or longer carbon chains.
Eigenschaften
CAS-Nummer |
842071-44-7 |
|---|---|
Molekularformel |
C10H22O4S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
2-hydroxyethyl octane-1-sulfonate |
InChI |
InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-10-15(12,13)14-9-8-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
ZVUMCNWULASPQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


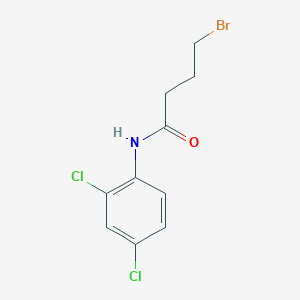
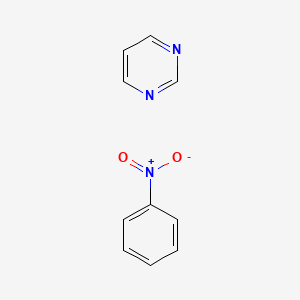
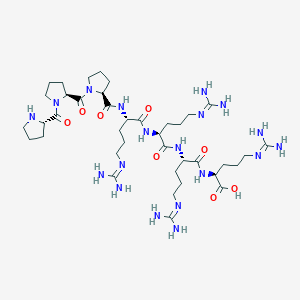
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
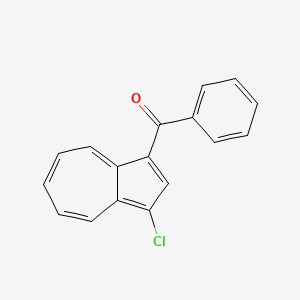
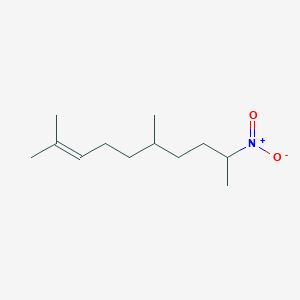
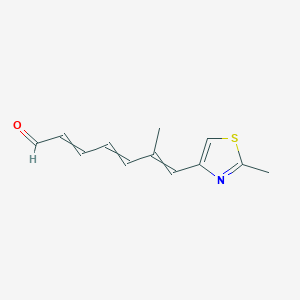
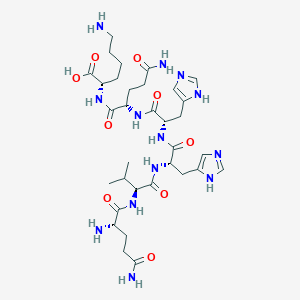

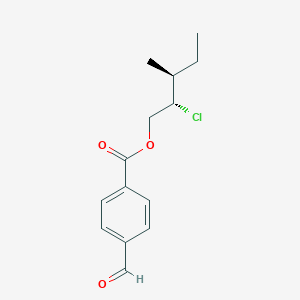
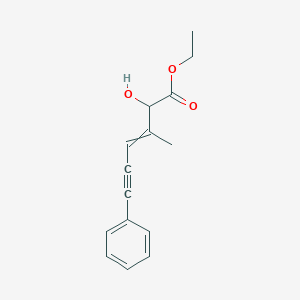
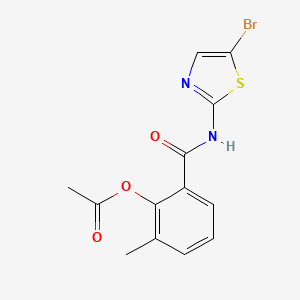
![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
